Méthacrylate de 3-(pentaméthyldisiloxanyl)propyle

Vue d'ensemble

Description

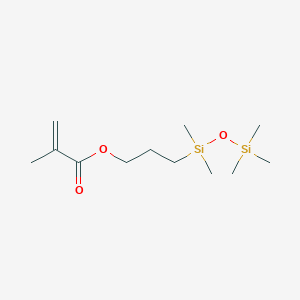

3-(Pentamethyldisiloxanyl)propyl methacrylate is a chemical compound with the molecular formula C₁₂H₂₆O₃Si₂ and a molecular weight of 274.504 g/mol . It is a methacrylate ester containing a siloxane group, which imparts unique properties to the compound. This compound is commonly used in the synthesis of silicone-based materials and has applications in various fields, including coatings, adhesives, and biomedical devices.

Applications De Recherche Scientifique

Biomedical Applications

One of the most promising applications of 3-(Pentamethyldisiloxanyl)propyl methacrylate is in the field of biomedical devices, particularly in the development of contact lenses.

- Rigid Gas Permeable (RGP) Lenses : The compound acts as a crosslinker in the synthesis of polymers used for RGP contact lenses. These lenses require materials that allow oxygen permeability while maintaining structural integrity. The incorporation of bulky side-chain siloxane crosslinkers enhances the oxygen transmission rate, making them suitable for long-term wear .

- Coatings for Medical Devices : The compound can be utilized as a coating material that protects medical devices and biological surfaces from mechanical stress and environmental factors. Such coatings can enhance biocompatibility and reduce friction on surfaces .

Polymer Synthesis

3-(Pentamethyldisiloxanyl)propyl methacrylate serves as a versatile monomer in polymer chemistry:

- Crosslinking Agent : It is used as a crosslinking agent in the production of silicone-based polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications, including adhesives and sealants .

- Copolymers : The compound can be copolymerized with other methacrylates to tailor properties such as hydrophilicity and mechanical strength. This versatility allows for the development of specialized materials for specific applications, such as drug delivery systems or tissue engineering scaffolds .

Material Science Applications

In material science, 3-(Pentamethyldisiloxanyl)propyl methacrylate is employed to create advanced materials with unique characteristics:

- Silicone-Based Composites : The incorporation of this compound into silicone matrices leads to materials with improved elasticity and resistance to environmental degradation. These composites are valuable in automotive and aerospace applications where durability is critical .

- Adhesives and Sealants : Due to its excellent adhesion properties, it is used in formulating high-performance adhesives and sealants that require flexibility and resistance to moisture and heat .

Case Study 1: Development of RGP Contact Lenses

A study explored the use of bulky side-chain siloxane crosslinkers, including 3-(Pentamethyldisiloxanyl)propyl methacrylate, in RGP contact lenses. The results indicated that lenses made with these materials exhibited significantly higher oxygen permeability compared to traditional materials, improving comfort and eye health for users .

Case Study 2: Coatings for Medical Devices

Research on liquid adhesive coatings utilizing this compound demonstrated its effectiveness in protecting medical devices from pressure and shear forces. The coatings provided a barrier that enhanced device longevity while ensuring patient safety through reduced irritation .

Analyse Biochimique

Biochemical Properties

3-(Pentamethyldisiloxanyl)propyl methacrylate plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, which hydrolyze the ester bond, releasing methacrylic acid and the corresponding alcohol. Additionally, the siloxane group can interact with proteins and enzymes that have affinity for silicon-containing compounds, potentially altering their activity and stability .

Cellular Effects

The effects of 3-(Pentamethyldisiloxanyl)propyl methacrylate on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell proliferation and differentiation, leading to changes in cell growth and development. Additionally, it can interact with cell membrane components, affecting membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, 3-(Pentamethyldisiloxanyl)propyl methacrylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pentamethyldisiloxanyl)propyl methacrylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(Pentamethyldisiloxanyl)propyl methacrylate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound may lead to oxidative stress, inflammation, and cell death. Threshold effects are observed, where a specific dosage range results in significant changes in cellular and physiological responses .

Metabolic Pathways

3-(Pentamethyldisiloxanyl)propyl methacrylate is involved in various metabolic pathways. The compound can be metabolized by esterases, leading to the formation of methacrylic acid and the corresponding alcohol. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. Additionally, the siloxane group can interact with enzymes involved in silicon metabolism, potentially influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 3-(Pentamethyldisiloxanyl)propyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and organelles, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on its affinity for different cell types and extracellular matrix components .

Subcellular Localization

The subcellular localization of 3-(Pentamethyldisiloxanyl)propyl methacrylate is influenced by its chemical structure and interactions with cellular components. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, Golgi apparatus, or mitochondria, where it can exert its effects on cellular processes. The localization of the compound can also affect its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentamethyldisiloxanyl)propyl methacrylate typically involves the reaction of 3-(Pentamethyldisiloxanyl)propyl alcohol with methacrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate esterification. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 3-(Pentamethyldisiloxanyl)propyl methacrylate is scaled up using continuous flow reactors or batch reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pentamethyldisiloxanyl)propyl methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group readily participates in free radical polymerization, leading to the formation of polymers and copolymers.

Hydrolysis: The siloxane group can be hydrolyzed under acidic or basic conditions, resulting in the formation of silanols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atoms.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used under mild conditions.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Silanols and methacrylic acid or its derivatives.

Substitution: Substituted siloxanes with different functional groups.

Mécanisme D'action

The mechanism of action of 3-(Pentamethyldisiloxanyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The siloxane group imparts flexibility and thermal stability to the resulting polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trimethoxysilyl)propyl methacrylate

- 3-(Methacryloyloxypropyl)tris(trimethylsiloxy)silane

- 3-(Methacryloyloxypropyl)dimethylchlorosilane

Comparison

3-(Pentamethyldisiloxanyl)propyl methacrylate is unique due to its combination of a methacrylate group and a siloxane group. This combination imparts both polymerizable and flexible properties to the compound, making it suitable for a wide range of applications. In contrast, similar compounds may have different functional groups or siloxane structures, leading to variations in their reactivity, stability, and applications .

Activité Biologique

3-(Pentamethyldisiloxanyl)propyl methacrylate (PMDS-PMMA) is a siloxane-containing methacrylate compound that has garnered attention for its potential applications in various biological and industrial fields. This article delves into the biological activity of PMDS-PMMA, examining its synthesis, mechanisms of action, and implications for use in biomedical applications.

Chemical Structure and Properties

PMDS-PMMA is characterized by its siloxane backbone, which imparts unique properties such as flexibility, hydrophobicity, and thermal stability. The chemical structure can be represented as follows:

where the specific values of , , , and depend on the exact formulation and polymerization conditions.

Synthesis

The synthesis of PMDS-PMMA typically involves the polymerization of methacrylic acid derivatives with pentamethyldisiloxane functionalities. This can be achieved through various methods including radical polymerization, which allows for the incorporation of siloxane units into the polymer matrix, enhancing its mechanical and thermal properties.

The biological activity of PMDS-PMMA is primarily attributed to its interaction with cellular membranes and proteins. The siloxane groups can enhance membrane permeability, allowing for improved drug delivery systems. Additionally, the compound may exhibit antimicrobial properties due to its hydrophobic nature, which can disrupt bacterial cell membranes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of PMDS-PMMA against various bacterial strains. Results indicated that PMDS-PMMA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a coating material for medical devices to prevent infections.

- Drug Delivery Systems : PMDS-PMMA has been explored as a carrier for hydrophobic drugs. In vitro studies demonstrated that drug-loaded PMDS-PMMA nanoparticles showed enhanced solubility and sustained release profiles compared to conventional carriers.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Drug Delivery | Enhanced solubility and sustained release | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Applications in Biomedical Fields

The unique properties of PMDS-PMMA make it suitable for various biomedical applications:

- Coatings for Implants : Due to its biocompatibility and antimicrobial properties, PMDS-PMMA can be utilized as a coating material for implants to reduce infection rates.

- Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs while maintaining stability makes it an attractive option for targeted drug delivery applications.

- Tissue Engineering : The flexibility and mechanical strength of PMDS-PMMA allow it to be used in scaffolds for tissue engineering, promoting cell adhesion and growth.

Propriétés

IUPAC Name |

3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBTXZPDTSKZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066322 | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-85-4 | |

| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.